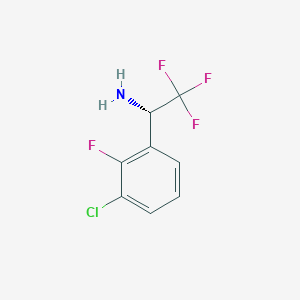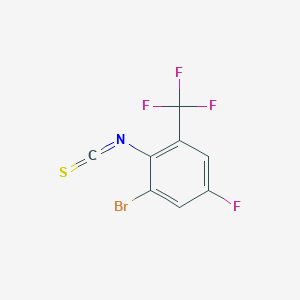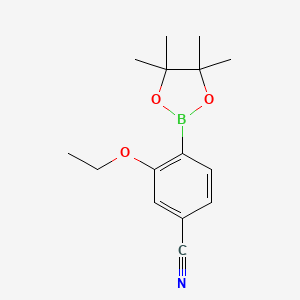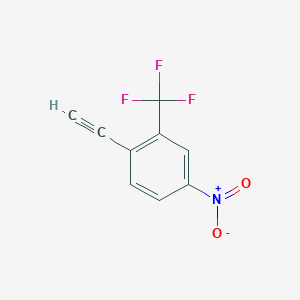
(1S)-1-(3-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzenemethanamine backbone with substituents including chlorine, fluorine, and a trifluoromethyl group, contributing to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- typically involves multi-step organic reactions. One common method includes the halogenation of benzenemethanamine derivatives, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide, and catalysts like palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of automated systems allows for the efficient handling of hazardous reagents and the maintenance of consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzenemethanone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are employed for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable complexes with target molecules, contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αR)-
- Benzenemethanamine, 3-chloro-2-fluoro-α-(difluoromethyl)-, (αS)-
- Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (βS)-
Uniqueness
The unique combination of substituents in Benzenemethanamine, 3-chloro-2-fluoro-α-(trifluoromethyl)-, (αS)- imparts distinct chemical and biological properties that differentiate it from similar compounds. The specific stereochemistry (αS) also plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H6ClF4N |
|---|---|
Poids moléculaire |
227.58 g/mol |
Nom IUPAC |
(1S)-1-(3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
Clé InChI |
FZLMOZGFLLCWDK-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)F)[C@@H](C(F)(F)F)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)






![(1S)-1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13908861.png)
![5-(chloromethyl)-4-(thiophen-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908874.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13908878.png)
![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)
![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)

